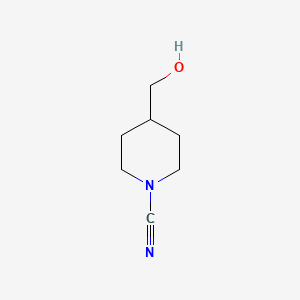

4-(Hydroxymethyl)piperidine-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)piperidine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-9-3-1-7(5-10)2-4-9/h7,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTBLVBTBKPWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transformations of the N Cyano Group:the Cyano Group is a Versatile Functional Handle. It Can Be:

Reduced: Reduction, for instance with lithium aluminum hydride, would convert the nitrile to an N-aminomethyl group, introducing a primary amine.

Hydrolyzed: Acidic or basic hydrolysis can convert the nitrile to a carboxamide or a carboxylic acid (after removal from the nitrogen).

Replaced: The von Braun reaction, using cyanogen (B1215507) bromide on a tertiary amine, is a classic method to form N-cyano compounds. Reversing this logic, the N-cyano group can be removed and the secondary amine can be re-functionalized with various alkyl, acyl, or sulfonyl groups.

Transformations of the C4 Hydroxymethyl Group:the Primary Alcohol is a Gateway to Numerous Other Functionalities:

Oxidation: It can be oxidized to an aldehyde using mild reagents (e.g., PCC, DMP) or further to a carboxylic acid with stronger oxidizing agents (e.g., KMnO4, Jones reagent).

Esterification and Etherification: The hydroxyl group can readily form esters with carboxylic acids or acyl chlorides, and ethers with alkyl halides or via reactions like the Mitsunobu reaction. nih.gov

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles to introduce azides, halides, thiols, or other amines. For example, conversion to an azide (B81097) (via a tosylate intermediate followed by substitution with sodium azide) and subsequent reduction would yield a 4-(aminomethyl)piperidine (B1205859) derivative. chemicalbook.com

This ability to serve as a central framework for attaching diverse chemical groups makes the 4-(hydroxymethyl)piperidine scaffold highly valuable in combinatorial chemistry and drug discovery for creating libraries of compounds with varied properties. nih.govnih.gov

Table 2: Potential Functional Group Transformations on the 4-(Hydroxymethyl)piperidine-1-carbonitrile Scaffold

| Functional Group | Reaction Type | Potential Reagents | Resulting Group | Reference |

|---|---|---|---|---|

| N-Cyano | Reduction | LiAlH₄, H₂ | -CH₂NH₂ (N-aminomethyl) | chemicalbook.com |

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | -C(O)NH₂ (Carboxamide) | google.com | |

| C4-Hydroxymethyl (-CH₂OH) | Oxidation | PCC, DMP, MnO₂ | -CHO (Aldehyde) | thieme-connect.de |

| Etherification (Mitsunobu) | ArOH, DIAD, PPh₃ | -CH₂OAr (Aryl Ether) | nih.gov | |

| Nucleophilic Substitution (via -CH₂OTs) | NaN₃ | -CH₂N₃ (Azide) | nih.gov | |

| NaCN | -CH₂CN (Cyanomethyl) | uni.lu |

Chemical Reactivity and Transformations of 4 Hydroxymethyl Piperidine 1 Carbonitrile

Reactions Involving the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a key site for a range of functional group interconversions, including oxidation, esterification, acylation, etherification, and activation for subsequent nucleophilic substitution reactions.

Oxidation Reactions to Aldehyde or Carboxylic Acid

The primary alcohol of 4-(hydroxymethyl)piperidine-1-carbonitrile can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as Jones reagent (a mixture of chromic trioxide in sulfuric acid) or potassium permanganate (B83412) (KMnO4), are capable of oxidizing primary alcohols directly to carboxylic acids. youtube.comadichemistry.com The reaction with Jones reagent is typically conducted in acetone. adichemistry.com Potassium permanganate can effectively oxidize aldehydes to carboxylic acids over a wide pH range. harvard.edu

The selective oxidation to the aldehyde, 1-cyanopiperidine-4-carbaldehyde, requires milder oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by an electrophile like oxalyl chloride, are commonly employed for this purpose. harvard.edu

Table 1: Oxidation Reactions

| Product | Reagent(s) |

|---|---|

| 1-Cyanopiperidine-4-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) or Potassium Permanganate (KMnO₄) |

| 1-Cyanopiperidine-4-carbaldehyde | Pyridinium Chlorochromate (PCC) or Swern Oxidation (DMSO, oxalyl chloride, triethylamine) |

Esterification and Acylation

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and acylation with acid chlorides or anhydrides.

Esterification with a carboxylic acid is typically catalyzed by a strong acid. A more common laboratory method involves the reaction of the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base. For instance, acylation with benzoyl chloride is often carried out in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemspider.com Similarly, esterification using acetic anhydride can be effectively catalyzed by pyridine (B92270). chemspider.com

The Mitsunobu reaction provides a mild and versatile method for esterification. wikipedia.orgorganic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-chemistry.org

Table 2: Esterification and Acylation Reactions

| Reagent | Base/Catalyst | Product Type |

|---|---|---|

| Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid Chloride (e.g., Benzoyl chloride) | Triethylamine | Ester |

| Acid Anhydride (e.g., Acetic anhydride) | Pyridine | Ester |

| Carboxylic Acid, PPh₃, DEAD/DIAD | - | Ester (via Mitsunobu reaction) |

Etherification Reactions

Etherification of the hydroxymethyl group can be achieved through several methods, most notably the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether.

Alternatively, the Mitsunobu reaction offers a way to form ethers under milder, neutral conditions. wikipedia.orgorganic-chemistry.org In this case, the alcohol is activated by triphenylphosphine and an azodicarboxylate, allowing for nucleophilic attack by a phenolic compound to yield an aryl ether. organic-chemistry.orgnih.gov A study on the synthesis of dorsomorphin-based compounds utilized the Mitsunobu reaction for the preparation of aryl-alkyl ethers. nih.gov

Activation of the Hydroxyl Group for Further Transformations (e.g., Sulfonation)

To enhance its leaving group ability for subsequent nucleophilic substitution reactions, the hydroxyl group can be activated by converting it into a sulfonate ester, such as a tosylate or mesylate.

Tosylation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. researchgate.net Similarly, mesylation involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) and a base. These sulfonate esters are excellent leaving groups, facilitating a wide range of substitution reactions.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo various transformations, with its reduction to a primary amine being a particularly significant reaction.

Reduction to Amine

The carbonitrile group of this compound can be reduced to a primary amine, yielding (1-cyanopiperidin-4-yl)methanamine. This transformation is a key step in elongating the carbon chain and introducing a primary amino group, which is a valuable functional handle in medicinal chemistry and further synthetic modifications.

Common and effective reagents for the reduction of nitriles to primary amines include strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles and amides, to amines. masterorganicchemistry.com

Catalytic hydrogenation is another widely used method for nitrile reduction. bme.hu Raney® Nickel is a common heterogeneous catalyst for this purpose, used under a hydrogen atmosphere. nih.govyoutube.com The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. google.com The use of Raney Nickel often provides a milder alternative to metal hydride reductions. nih.govresearchgate.net

Table 3: Reduction of Carbonitrile Group

| Product | Reagent(s) |

|---|---|

| (1-Cyanopiperidin-4-yl)methanamine | Lithium Aluminum Hydride (LiAlH₄) in THF |

| (1-Cyanopiperidin-4-yl)methanamine | Raney® Nickel, Hydrogen (H₂) |

Hydrolysis to Carboxylic Acid

The nitrile functional group in this compound can be converted to a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). The reaction involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The initial product is an amide, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. For instance, the hydrolysis of a nitrile with HCl yields the free carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.

The general conditions for nitrile hydrolysis are summarized in the table below.

Table 1: General Conditions for Nitrile Hydrolysis

| Type of Hydrolysis | Reagents | Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄ | Heat/Reflux | Amide | Carboxylic Acid |

| Basic | NaOH or KOH in H₂O/EtOH | Heat/Reflux | Carboxylate Salt | Carboxylic Acid |

In the context of complex molecules like 4-anilidopiperidine derivatives, nitrile hydrolysis is a key step. For example, the hydrolysis of a related α-phenylamino nitrile to a carboxamide has been documented as a step towards synthesizing the corresponding carboxylic acid. researchgate.net

Nucleophilic Addition Reactions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. A significant class of such reactions involves organometallic reagents, such as Grignard reagents.

The reaction of a nitrile with a Grignard reagent (R-MgX) results in the formation of an imine intermediate after the initial nucleophilic addition. This intermediate is not stable and is typically hydrolyzed in a subsequent aqueous workup step to yield a ketone. This two-step process provides a valuable method for the synthesis of ketones from nitriles.

The mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the nitrile. The resulting magnesium salt of the imine is then hydrolyzed by the addition of water or dilute acid. wikipedia.org

Table 2: Nucleophilic Addition of Grignard Reagent to a Nitrile

| Step | Reagents | Intermediate | Product |

|---|---|---|---|

| 1 | Grignard Reagent (e.g., R''MgBr) | Imine-magnesium salt | - |

| 2 | H₂O or H₃O⁺ (workup) | - | Ketone (R₂R''C=O) |

This reaction allows for the transformation of the cyano group of this compound into a variety of keto functionalities, depending on the Grignard reagent employed.

Transformations of the Piperidine (B6355638) Nitrogen (Beyond Protection/Deprotection)

The nitrogen atom in this compound is part of a cyanamide (B42294) functional group, making it tertiary and electron-deficient. Consequently, it is not nucleophilic and cannot undergo direct N-alkylation, N-acylation, or N-arylation reactions. To perform these transformations, the cyano group must first be removed to liberate the secondary amine, 4-(hydroxymethyl)piperidine. The cyano group can thus be considered a protecting group that can be removed to allow for further functionalization of the piperidine nitrogen.

N-Alkylation and N-Acylation Reactions

Once the parent secondary amine, 4-(hydroxymethyl)piperidine, is obtained, its nitrogen atom can be readily functionalized.

N-Alkylation: This can be achieved by reacting the piperidine derivative with an alkyl halide. The reaction is a nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. Often, a base such as potassium carbonate (K₂CO₃) or triethylamine is added to neutralize the hydrogen halide formed during the reaction. rsc.org Reductive amination is another powerful method, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. acs.org

N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base to scavenge the acid byproduct. N-acylation is a common strategy in the synthesis of biologically active compounds. researchgate.net

N-Arylation Reactions

The introduction of an aryl group onto the piperidine nitrogen is a crucial transformation in medicinal chemistry. The most prevalent methods for achieving this are palladium-catalyzed and copper-catalyzed cross-coupling reactions. tandfonline.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu). rsc.orgworktribe.comacs.org This method is known for its broad substrate scope and tolerance of various functional groups. researchgate.nettandfonline.com

Ullmann Condensation: This is a copper-catalyzed reaction that couples an amine with an aryl halide. While historically requiring harsh conditions (high temperatures), modern protocols often use ligands to facilitate the reaction at lower temperatures. tandfonline.com

Table 3: Common N-Arylation Methods for Piperidine

| Reaction Name | Catalyst | Ligand Example | Base Example | Substrates |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)₂) | Phosphine (e.g., BINAP) | NaOt-Bu, Cs₂CO₃ | Aryl halides/triflates |

| Ullmann | Copper (e.g., CuI, CuO) | Diamines, 2-aminopyridine (B139424) 1-oxide | K₂CO₃, K₃PO₄ | Aryl halides |

These N-arylation reactions open up pathways to a vast array of N-aryl-4-(hydroxymethyl)piperidine derivatives, which are important scaffolds in drug discovery.

Ring-Opening and Ring-Expansion Reactions of Piperidine Derivatives

The piperidine ring, while generally stable, can undergo specific reactions that lead to either the opening of the ring or its expansion to a larger heterocycle.

Ring-Opening Reactions: Certain N-substituted piperidines can undergo ring-opening through processes like photooxidation. For example, visible light-mediated oxidative cleavage of the piperidine ring in the presence of a photosensitizer can lead to the formation of acyclic aldehydes. nih.gov Another approach involves single electron transfer photooxidation, where N-alkyl pyrrolidines (a related smaller ring system) can yield 4-chlorobutyl carbamates, indicating a substituent-dependent ring-opening pathway. nih.gov

Ring-Expansion Reactions: Piperidine derivatives can be converted into larger rings, such as azepanes. One strategy involves the reaction of 4-chloromethyl-2-oxotetrahydropyrimidines with various nucleophiles, which can lead to derivatives of 1,3-diazepin-2-one through ring expansion. rsc.org A stereoselective and regioselective synthesis of azepane derivatives has been achieved via the ring expansion of specific piperidine precursors, with the stereochemistry of the product being confirmed by X-ray crystallography. tandfonline.com

Stereochemical Aspects in Chemical Transformations

The stereochemistry of the 4-substituted piperidine ring plays a critical role in its reactivity and in the stereochemical outcome of its transformations.

Many synthetic routes to piperidines are designed to be stereoselective, yielding specific isomers. For example, the hydrogenation of substituted pyridines can be performed diastereoselectively using specific catalysts. nih.gov Similarly, intramolecular cyclization reactions are often designed to control the stereochemistry of the newly formed ring. nih.gov

In reactions involving the existing piperidine ring, the stereochemistry at the C4 position can direct the approach of reagents. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved with high enantiomeric ratios using a chiral ligand. acs.org This allows for the asymmetric synthesis of 2,4-disubstituted piperidines. acs.org Furthermore, the palladium-catalyzed C(sp³)–H arylation of piperidine derivatives can proceed with excellent regio- and stereoselectivity, often favoring the formation of the cis-3,4-disubstituted product when a directing group is present at the C3 position. acs.org The stereoselectivity of some cyclization reactions has been noted to be dependent on the ring size being formed, with piperidine formation favoring an E-selective product while pyrrolidine (B122466) formation favors a Z-selective product under certain conditions. nih.gov

Applications As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for Other Piperidine (B6355638) Derivatives

4-(Hydroxymethyl)piperidine-1-carbonitrile is a valuable starting material for the synthesis of more complex and functionally diverse piperidine derivatives. The true synthetic utility lies in the chemical reactivity of its two functional groups—the N-cyano and the C4-hydroxymethyl groups. These sites allow for selective modifications to build a wide range of substituted piperidines.

The core structure, 4-hydroxymethylpiperidine, is frequently employed in the synthesis of pharmacologically relevant molecules. nih.govresearchgate.net For instance, it can be reacted with aldehydes or ketones via reductive amination to produce N-substituted piperidine derivatives. nih.gov A notable example is the synthesis of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, prepared from 4-hydroxybenzaldehyde (B117250) and 4-piperidinemethanol, achieving a high yield of 96%. nih.govresearchgate.net

The N-cyano group of this compound can be transformed into other functionalities. For example, reduction of the nitrile can yield an N-methyl group, or it can be removed and replaced with other substituents. The hydroxyl group can be readily converted into other functional groups. It can be used in coupling reactions, such as the Mitsunobu reaction, to form ether linkages. This was demonstrated in the synthesis of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate, where the N-Boc protected version of 4-hydroxymethylpiperidine was coupled with a phenolic compound. nih.gov

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, creating new handles for further elaboration. These transformations underscore the role of the 4-hydroxymethylpiperidine framework as a foundational element for accessing a library of piperidine-based compounds. nih.gov

Table 1: Examples of Piperidine Derivatives Synthesized from 4-Hydroxymethylpiperidine Precursors

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-Piperidinemethanol | 4-Hydroxybenzaldehyde, Sodium Cyanoborohydride, Methanol | 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol | nih.gov, researchgate.net |

| N-Boc-4-hydroxymethylpiperidine | (4-chlorophenyl)(3-hydroxyphenyl)methanone, DIAD, TPP, THF | tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate | nih.gov |

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Lithium Aluminium Tetrahydride, THF | (1-Methylpiperidin-4-yl)methanol | chemicalbook.com |

Role in the Synthesis of Heterocyclic Compounds

Beyond serving as a precursor for other piperidines, this compound is a valuable building block for constructing more elaborate heterocyclic architectures. The functional groups of the molecule can participate in cyclization reactions to form fused or spirocyclic ring systems, or act as attachment points for other heterocyclic moieties. nih.gov

A common strategy involves the transformation of the hydroxymethyl group into a functionality capable of ring closure. For example, chemoselective oxidation of a hydroxymethyl group to an aldehyde provides a key intermediate. thieme-connect.de This aldehyde can then be used as an electrophilic handle to build various heterocyclic rings, such as oxazoles or furo[3,2-d]pyrimidines, as demonstrated in analogous pyrimidine (B1678525) systems. thieme-connect.de

The nitrile group can also be a key player in heterocyclic synthesis. For instance, it can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings, a common bioisostere in medicinal chemistry. Alternatively, reduction of the nitrile to an aminomethyl group, followed by condensation with a 1,3-dicarbonyl compound, could lead to the formation of a dihydropyrimidine (B8664642) ring fused to the piperidine core.

The piperidine unit itself can be incorporated as a substituent on other heterocyclic rings. The synthesis of 4-heteroaryl piperidines is a known strategy where the piperidine moiety is attached to rings like pyrrole (B145914) or thiophene. google.com The versatility of this compound allows it to be a starting point for creating such complex molecules, which are of significant interest in drug discovery. nih.govrsc.org

Utilization in the Construction of Conformationally Constrained Molecules

The stereochemistry and conformational preference of the piperidine ring are critical features that chemists exploit to build molecules with well-defined three-dimensional shapes. The piperidine ring in derivatives of this compound typically adopts a stable chair conformation. nih.govresearchgate.net In this conformation, bulky substituents tend to occupy the equatorial positions to minimize steric hindrance, which imparts a predictable geometry to the molecule. chemrevlett.com

This inherent conformational rigidity is highly advantageous in the design of molecules intended to interact with specific biological targets, such as enzymes or receptors. By using the piperidine ring as a rigid scaffold, medicinal chemists can control the spatial orientation of various functional groups appended to it. For example, in the crystal structure of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, the piperidine ring is in a chair conformation, and the exocyclic N-C bond is in an equatorial position. nih.govresearchgate.net This fixed orientation helps to reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.

The use of rigid linkers is a growing strategy in areas like the development of PROTACs (PROteolysis TArgeting Chimeras), where controlling the 3D orientation of the molecule is crucial for its function. sigmaaldrich.com The 4-substituted piperidine framework, derived from precursors like this compound, serves as an excellent semi-flexible linker that can enforce a specific conformation, thereby optimizing the molecule's biological activity. sigmaaldrich.com

Scaffold for the Introduction of Diverse Functionalities

This compound is an exemplary scaffold for introducing a wide range of chemical functionalities, owing to its distinct and orthogonally reactive functional groups. mdma.ch The molecule presents three primary sites for modification: the N-cyano group, the C4-hydroxymethyl group, and the piperidine ring itself.

Computational and Theoretical Investigations

Molecular Conformation and Conformational Analysis of Piperidine (B6355638) Rings

The piperidine ring, a core structure in many bioactive compounds, typically adopts a chair conformation, which is energetically more favorable than other arrangements like the boat conformation. wikipedia.orgacs.org Similar to cyclohexane, this chair form minimizes torsional and angle strain. For substituted piperidines, the orientation of the substituents (axial or equatorial) is a critical aspect of their conformational analysis.

In the case of 4-(hydroxymethyl)piperidine-1-carbonitrile, the bulky hydroxymethyl group at the C4 position is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, a form of steric hindrance. This equatorial preference is a well-established principle in the conformational analysis of substituted six-membered rings. wikipedia.org

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a deep understanding of the molecular properties of piperidine derivatives. ekb.egacs.orgresearch-nexus.net These calculations can predict molecular structures, energy levels, and electronic distributions with high accuracy. jksus.org

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), would be employed to find its lowest energy conformer. nih.gov The expected outcome of such an optimization would confirm that the piperidine ring adopts a chair conformation with the 4-hydroxymethyl substituent in the equatorial position.

Energy profiles can be computed to map the energy changes during conformational transitions, such as ring flipping. By calculating the energy of the transition state (typically a half-chair or boat-like structure) for this process, the energy barrier for the interconversion between the two chair forms can be determined. For the parent piperidine ring, the barrier to ring inversion is approximately 10.4 kcal/mol. wikipedia.org

Interactive Table: Predicted Geometric Parameters for this compound (Note: These are representative values based on general principles of piperidine chemistry, as specific experimental data for this compound is not readily available in the provided sources.)

| Parameter | Predicted Value (Chair Conformation) | Description |

| C-N-C bond angle | ~112° | Bond angle within the piperidine ring involving the nitrogen atom. |

| C-C-C bond angle | ~111° | Average bond angle for carbons within the piperidine ring. |

| C-C bond length | ~1.53 Å | Average carbon-carbon bond length in the ring. |

| C-N bond length | ~1.47 Å | Average carbon-nitrogen bond length in the ring. |

| C4-C(hydroxymethyl) bond orientation | Equatorial | The hydroxymethyl group is positioned away from the ring's axis. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ekb.egchemjournal.kz A larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the piperidine ring and the oxygen atom of the hydroxymethyl group, which are electron-rich regions. The LUMO is expected to be centered on the electron-withdrawing cyano group. The HOMO-LUMO gap can be calculated using DFT methods to predict the molecule's stability and its electronic transition properties. ekb.egchemjournal.kz

Interactive Table: Predicted Frontier Orbital Energies (Note: These values are illustrative, based on calculations for similar organic molecules, as specific data for this compound is not available in the provided sources.)

| Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | -7.0 | Electron-donating capability (nucleophilicity). |

| LUMO | -0.5 | Electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 6.5 | Indicator of chemical stability and reactivity. |

The distribution of electron density within a molecule determines its electrostatic potential and provides insight into its reactive sites. Methods such as Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial charges on each atom. ekb.egresearch-nexus.net

In this compound, the nitrogen of the cyano group and the oxygen of the hydroxymethyl group are expected to carry negative partial charges, making them nucleophilic centers. Conversely, the carbon atom of the cyano group is electron-deficient and carries a positive partial charge, identifying it as an electrophilic site. The hydrogen of the hydroxyl group will also be partially positive. This charge distribution is critical for predicting how the molecule will interact with other reagents and its potential role in forming intermolecular interactions like hydrogen bonds. research-nexus.net

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the pathways and identifying intermediate structures and transition states. acs.org

Transition state theory allows for the computational study of the highest energy point along a reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which governs its rate.

Energetics and Kinetics of Key Transformations

Computational studies on the energetics and kinetics of key transformations for this compound are not extensively available in publicly accessible literature. The metabolic fate of related piperidine-containing compounds often involves oxidation of the hydroxymethyl group to a carboxylic acid or conjugation reactions. However, specific theoretical calculations detailing the activation energies and reaction kinetics for such transformations of the title compound have not been reported.

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical predictions of spectroscopic properties provide valuable information that can aid in the structural elucidation and characterization of this compound. While comprehensive experimental spectroscopic data for this specific compound is sparse in the literature, predictive models offer a glimpse into its expected analytical profile.

Advanced computational techniques have been employed to predict the collision cross section (CCS) values for various adducts of this compound. uni.lu These predictions are crucial for mass spectrometry-based analyses, aiding in the identification and characterization of the compound in complex matrices. The predicted CCS values, calculated using the CCSbase, are presented in the table below. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.10224 | 126.8 |

| [M+Na]⁺ | 163.08418 | 134.6 |

| [M-H]⁻ | 139.08768 | 127.1 |

| [M+NH₄]⁺ | 158.12878 | 144.4 |

| [M+K]⁺ | 179.05812 | 132.5 |

| [M+H-H₂O]⁺ | 123.09222 | 114.5 |

| [M+HCOO]⁻ | 185.09316 | 142.2 |

| [M+CH₃COO]⁻ | 199.10881 | 184.0 |

| [M+Na-2H]⁻ | 161.06963 | 132.1 |

| [M]⁺ | 140.09441 | 117.7 |

| [M]⁻ | 140.09551 | 117.7 |

Data sourced from PubChem. uni.lu

The correlation between such theoretical predictions and experimental data is a cornerstone of modern analytical chemistry. researchgate.net For many organic molecules, computational methods like Density Functional Theory (DFT) are used to calculate nuclear magnetic resonance (NMR) chemical shifts, and vibrational frequencies which are then compared with experimental spectra. researchgate.net However, for this compound, a direct comparison is hampered by the lack of published experimental spectra. The available predicted data stands as a valuable reference for future experimental work on this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 4-(Hydroxymethyl)piperidine-1-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms and providing information on the molecule's preferred conformation. In modern research, theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently employed to predict chemical shifts, which are then compared with experimental data to validate structural assignments. nih.govnih.gov

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals provides the relative number of protons, while the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The key proton signals are found in several distinct regions:

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a doublet, typically in the range of 3.4-3.6 ppm. The signal for the hydroxyl proton (-OH) itself is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature.

Piperidine (B6355638) Ring Protons (Axial and Equatorial): The piperidine ring protons present a more complex pattern. The protons on carbons C2 and C6 (adjacent to the nitrogen) are deshielded by the electron-withdrawing carbonitrile group and are expected to resonate at approximately 3.2-3.4 ppm. The protons on carbons C3 and C5 would appear further upfield, typically in the 1.7-1.9 ppm region for the equatorial protons and 1.2-1.4 ppm for the axial protons.

Methine Proton (C4-H): The single proton on C4, bonded to the hydroxymethyl group, would appear as a multiplet around 1.7-1.9 ppm, overlapping with other ring protons.

The following table is illustrative of expected ¹H NMR signals. Actual chemical shifts can vary based on solvent and experimental conditions.

Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CH₂OH | ~3.5 | Doublet (d) |

| -OH | Variable | Broad Singlet (br s) |

| Piperidine H2/H6 | ~3.3 | Multiplet (m) |

| Piperidine H3/H5 | ~1.2-1.9 | Multiplet (m) |

| Piperidine H4 | ~1.8 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a single peak, and its chemical shift is indicative of its bonding environment.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is highly characteristic and appears significantly downfield, typically in the region of 117-119 ppm.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate around 67-68 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring show distinct signals. C2 and C6, being adjacent to the nitrogen, are deshielded and would appear around 44-46 ppm. C4, the carbon bearing the hydroxymethyl substituent, would be found around 39-41 ppm. C3 and C5 would have the most upfield shifts, expected in the 28-30 ppm range.

The following table is illustrative of expected ¹³C NMR signals. Actual chemical shifts can vary based on solvent and experimental conditions.

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| -C≡N | ~118 |

| -CH₂OH | ~67.5 |

| C2 / C6 | ~45.0 |

| C4 | ~40.0 |

| C3 / C5 | ~29.0 |

To definitively assign the complex and often overlapping signals in the 1D spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the C4-H proton and its neighbors on C3 and C5, as well as between the protons on C2/C6 and C3/C5, confirming the connectivity within the piperidine ring. A correlation between the -CH₂OH protons and the C4-H proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~67.5 ppm, confirming their assignment to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. An HMBC experiment would show a correlation from the protons on C2/C6 to the nitrile carbon (~118 ppm), unequivocally confirming the position of the carbonitrile group on the piperidine nitrogen.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" that is unique to the compound. Both FT-IR and FT-Raman spectroscopy are used to identify the functional groups present in this compound. While some vibrations are active in both techniques, their relative intensities can differ, making the two methods complementary. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) are now routinely used to calculate vibrational frequencies, which aids in the precise assignment of experimental bands. nih.govmdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The spectrum shows characteristic absorption bands for the key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and hydroxymethyl group appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region.

C≡N Stretch: A sharp, intense absorption band, characteristic of the nitrile group, is expected to appear in the 2210-2260 cm⁻¹ range. The intensity and position of this band are diagnostic for the -C≡N functionality.

C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong band in the 1000-1080 cm⁻¹ region.

The following table summarizes the principal expected FT-IR absorption bands.

Interactive Table 3: Expected FT-IR Absorption Bands for this compound| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | Sharp, Strong |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alcohol C-O | C-O Stretch | 1000 - 1080 | Strong |

FT-Raman spectroscopy relies on the inelastic scattering of laser light. Vibrations that cause a significant change in molecular polarizability are strong in the Raman spectrum.

C≡N Stretch: The nitrile stretch, while strong in the IR, is also typically a strong and sharp band in the Raman spectrum, appearing in the same 2210-2260 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations are also clearly visible in the 2850-3000 cm⁻¹ range, often with high intensity.

Piperidine Ring Vibrations: The symmetric "breathing" and deformation modes of the piperidine ring skeleton often give rise to characteristic and sharp signals in the fingerprint region (below 1500 cm⁻¹) of the Raman spectrum, which are useful for confirming the cyclic structure. researchgate.net In contrast to IR, the O-H stretch is typically a very weak signal in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. The compound has a molecular formula of C₇H₁₂N₂O and a monoisotopic mass of 140.09496 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In typical mass spectrometric analysis using soft ionization techniques like electrospray ionization (ESI), the compound is readily observed as protonated or sodiated adducts. The predicted mass-to-charge ratios (m/z) for common adducts are valuable for identifying the compound in complex mixtures.

Predicted Mass Spectrometry Adducts for C₇H₁₂N₂O

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 141.10224 |

| [M+Na]⁺ | 163.08418 |

| [M+K]⁺ | 179.05812 |

| [M+NH₄]⁺ | 158.12878 |

| [M-H]⁻ | 139.08768 |

Data sourced from PubChem. uni.lu

Electron ionization (EI) mass spectrometry induces more extensive fragmentation, offering detailed insights into the molecule's structure. The fragmentation pattern of this compound is dictated by its functional groups: the N-cyano, the piperidine ring, and the hydroxymethyl group. Key fragmentation pathways can be inferred from the behavior of related molecules, such as N-substituted cyanoacetamides and other piperidine derivatives. researchgate.net

Expected fragmentation processes include:

Alpha-Cleavage: Fission of the C-C bonds adjacent to the piperidine nitrogen is a common pathway for amines, which could lead to the opening of the piperidine ring.

Loss of Small Neutral Molecules: The molecule can readily lose a water molecule (H₂O, 18 Da) from the hydroxymethyl group, especially upon protonation, leading to a significant peak at m/z 123.09222 for the [M+H-H₂O]⁺ ion. uni.lu

Cleavage of the Cyano Group: Loss of the cyano radical (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da) can occur.

Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, leading to a series of smaller ions. A common fragmentation involves the loss of the hydroxymethyl group (-CH₂OH, 31 Da).

Analysis of these fragmentation patterns allows for the unambiguous structural confirmation of the molecule and differentiation from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The utility of this technique for this compound is primarily defined by its chromophores. The core structure consists of a saturated piperidine ring and a hydroxymethyl group, neither of which possesses chromophores that absorb in the standard UV-Vis range (200-800 nm).

The key functional group is the N-cyano group (cyanamide). Simple, non-conjugated cyanamides are known to be weak chromophores. Research indicates that cyanamide (B42294) itself shows only weak absorption below 230 nm, with no distinct maximum observable above 208 nm. nih.gov Therefore, a UV-Vis spectrum of this compound dissolved in a standard non-absorbing solvent like ethanol (B145695) or water is expected to show minimal absorbance in the conventional UV-Vis region.

Despite the weak intrinsic absorption of the parent molecule, UV-Vis spectroscopy can be a powerful tool for reaction monitoring. researchgate.net Any reaction that modifies the electronic structure of the molecule by introducing a chromophore can be followed quantitatively. For instance, if the nitrile group were to react to form a conjugated system, or if the molecule were used to synthesize a derivative containing an aromatic ring, the appearance of the new chromophoric product could be monitored over time. The formation of colored complexes or products can be measured at their specific maximum absorption wavelength (λmax). researchgate.netrazi.ac.ir For example, reactions involving cyanide ions can be monitored by forming colored metal complexes, which have strong absorbance at specific wavelengths. researchgate.net This principle allows researchers to study reaction kinetics and determine endpoints by tracking the change in absorbance.

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While a published crystal structure for this compound itself was not identified in the searched literature, analysis of its derivatives is a common and informative practice. The fundamental piperidine ring structure is a well-studied motif. In its derivatives, the piperidine ring typically adopts a stable chair conformation to minimize steric strain.

From crystallographic studies of related 4-substituted piperidines, it is expected that the hydroxymethyl group at the C-4 position would preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which would be sterically unfavorable. The N-cyano group at the N-1 position would also have a specific orientation relative to the ring.

X-ray analysis would precisely determine:

The exact chair conformation of the piperidine ring.

The bond lengths and angles of the N-CN (nitrile) group.

The orientation and conformation of the C-4 hydroxymethyl substituent.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the physical properties of the solid.

This detailed structural information is invaluable for computational chemistry, molecular modeling, and understanding structure-activity relationships in medicinal chemistry research.

Catalysis in the Synthesis and Transformations of 4 Hydroxymethyl Piperidine 1 Carbonitrile

Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of heterocyclic compounds, including piperidines. Metals like palladium, rhodium, iridium, and gold offer unique catalytic cycles that enable a wide range of transformations, from hydrogenation of aromatic precursors to complex cross-coupling reactions and cyclizations.

Palladium catalysts are workhorses in modern organic synthesis, renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for the synthesis of complex molecules. nih.gov While specific examples detailing the cross-coupling of 4-(hydroxymethyl)piperidine-1-carbonitrile are not prevalent in the reviewed literature, the methodologies are broadly applicable to piperidine (B6355638) derivatives. For instance, a protected 4-piperidone (B1582916) can be converted to an iodide and subsequently undergo a palladium-catalyzed coupling with an aryl Grignard reagent to yield a 4-arylpiperidine. youtube.com This suggests that the hydroxymethyl group in this compound, after appropriate protection, could be transformed into a leaving group for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkyl substituents at the C4 position. A palladium-catalyzed carbenylative amination has also been developed to access chiral pyrrolidines and piperidines. nih.gov

Hydrogenation Reactions: The catalytic hydrogenation of substituted pyridines is a common and direct method for the synthesis of the piperidine core. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. organic-chemistry.org The hydrogenation of a corresponding 4-(hydroxymethyl)pyridine derivative would be a direct route to the piperidine alcohol, which could then be N-cyanated. The efficiency of such hydrogenations can be high, though the conditions (temperature, pressure) may need to be optimized to avoid side reactions. nih.gov For instance, the use of ammonium (B1175870) formate (B1220265) with Pd/C allows for the efficient reduction of pyridine (B92270) N-oxides to piperidines under mild conditions. organic-chemistry.org

| Palladium-Catalyzed Reaction | Catalyst/Reagents | Substrate Type | Product Type |

| Hydrogenation | Pd/C, H₂ | Substituted Pyridines | Substituted Piperidines |

| Cross-Coupling (Suzuki) | Pd(OAc)₂, Ligand, Base | Organoborane + Aryl/Vinyl Halide | Aryl/Vinyl Substituted Compound |

| Cross-Coupling (Heck) | Pd(OAc)₂, Ligand, Base | Alkene + Aryl/Vinyl Halide | Substituted Alkene |

| Carbenylative Amination | Palladium/GF-Phos | (E)-vinyl iodides + N-tosylhydrazones | Chiral Piperidines |

This table represents general palladium-catalyzed reactions applicable to piperidine synthesis; specific data for this compound is not detailed in the available literature.

Rhodium and iridium catalysts are particularly effective for the asymmetric hydrogenation of N-heterocycles, providing access to chiral piperidines.

Rhodium-Catalyzed Reactions: Rhodium complexes have been successfully employed for the highly diastereoselective hydrogenation of fluorinated pyridines to all-cis-fluorinated piperidines. nih.gov Rhodium catalysts are also effective in hydroamination reactions, for example, the hydroamination of styrene (B11656) with piperidine. researchgate.net Furthermore, rhodium-catalyzed [2+2+2] cycloadditions of alkynes and alkenes with isocyanates have been developed to produce polysubstituted piperidines in an enantioselective manner. nih.gov A rhodium-catalyzed reductive transamination has been reported for the synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn

Iridium-Catalyzed Reactions: Iridium catalysts, often in combination with chiral ligands, are used for the asymmetric hydrogenation of pyridinium salts to yield enantiomerically enriched piperidines. nih.gov These reactions can proceed with high enantioselectivity and are applicable to large-scale synthesis. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Key Feature |

| Rhodium(I) complex/Pinacol borane | Hydrogenation | Fluoropyridines | High diastereoselectivity |

| Rhodium(I)/Chiral Ligand | [2+2+2] Cycloaddition | Alkyne + Alkenyl isocyanate | Enantioselective piperidine synthesis |

| Iridium(I)/P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | High enantioselectivity |

This table illustrates general rhodium- and iridium-catalyzed reactions for piperidine synthesis, as specific applications to this compound were not found in the literature.

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules, often proceeding through the activation of alkynes and alkenes. Gold(I)-catalyzed hydroamination of unactivated olefins has been shown to be an effective method for forming protected nitrogen heterocycles like piperidines. organic-chemistry.org Gold catalysts can also promote domino reactions, leading to the rapid construction of complex polycyclic systems containing piperidine moieties. nih.gov While direct applications of gold catalysis to this compound are not documented, the reactivity patterns of gold catalysts suggest potential for their use in the synthesis of piperidine precursors or in the transformation of derivatives of the title compound containing suitable functionalities.

Organocatalysis in Piperidine Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For piperidine synthesis, organocatalysts, particularly those derived from proline, have been used to catalyze domino reactions that construct the piperidine ring with high enantioselectivity. nih.govacs.org For example, a formal aza-[3+3] cycloaddition reaction between aliphatic α,β-unsaturated aldehydes and thiomalonamate derivatives, catalyzed by a secondary amine, provides an efficient route to C4-alkyl substituted chiral piperidines. nih.gov The Knoevenagel condensation, a key C-C bond-forming reaction, can be catalyzed by piperidine itself, proceeding through iminium and enolate intermediates. acs.org These methods highlight the potential of organocatalysis for the asymmetric synthesis of the 4-(hydroxymethyl)piperidine core.

| Organocatalyst | Reaction Type | Reactants | Product Feature |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Aldehydes + Trisubstituted nitroolefins | Polysubstituted piperidines, high enantioselectivity |

| Secondary amine | Formal aza-[3+3] Cycloaddition | α,β-Unsaturated aldehydes + Thiomalonamates | C4-alkyl substituted chiral piperidines |

This table summarizes organocatalytic approaches to substituted piperidines. Specific application to the synthesis of this compound is not reported in the reviewed literature.

Biocatalysis and Enzymatic Transformations (if applicable)

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. While specific biocatalytic routes to this compound are not described in the literature, chemo-enzymatic approaches for the synthesis of chiral piperidines have been developed. A notable example is the asymmetric dearomatization of activated pyridines to prepare stereo-defined substituted piperidines. nih.gov This involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.gov Such strategies could potentially be adapted for the enantioselective synthesis of the 4-(hydroxymethyl)piperidine scaffold, which could then be converted to the target N-carbonitrile.

Conclusion and Outlook in Chemical Research

Summary of Key Research Findings on 4-(Hydroxymethyl)piperidine-1-carbonitrile and its Derivatives

This compound has been identified as a valuable and versatile building block in synthetic and medicinal chemistry. cymitquimica.com Its bifunctional nature, featuring both a primary alcohol and a nitrile group attached to a piperidine (B6355638) scaffold, allows for a wide range of chemical modifications. The core piperidine structure is a key component in numerous pharmaceuticals, making its derivatives an area of intense research. nih.gov

Research has primarily focused on utilizing this compound as an intermediate for the synthesis of more complex molecules with potential biological activity. The two functional groups—the hydroxymethyl and the N-cyano—serve as handles for introducing further complexity and diversity. The hydroxymethyl group can be oxidized to a carboxylic acid or substituted, while the N-cyano group can be reduced to an amine or transformed into other nitrogen-containing heterocycles.

Derivatives of the 4-(hydroxymethyl)piperidine core are investigated for a multitude of pharmacological targets. For example, highly substituted piperidines are central to the development of inhibitors for challenging biological targets like the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are implicated in certain types of cancer. mdpi.com Furthermore, related piperidine structures are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. sigmaaldrich.com A specific downstream product synthesized from the title compound is [1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate, highlighting its utility in constructing complex heterocyclic systems relevant to drug discovery. molbase.com

The table below summarizes key research areas involving derivatives of the 4-(hydroxymethyl)piperidine scaffold.

| Derivative Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Substituted Piperidines | Inhibition of receptor tyrosine kinases (e.g., ALK/ROS1) | Anticancer agents | mdpi.com |

| 4-Aryl Piperidines | Development of semi-flexible linkers for PROTACs | Targeted protein degradation | sigmaaldrich.com |

| Oxadiazole Piperidines | Synthesis of complex heterocyclic systems | Pharmaceutical intermediates | molbase.com |

| Piperidine Carbodithioates | Formation of organometallic complexes | Antimicrobial materials | researchgate.net |

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of functionalized piperidines, including structures related to this compound, is a dynamic area of chemical research. Traditional methods often rely on the hydrogenation of pyridine (B92270) precursors or multi-step cyclization strategies. nih.gov However, recent advancements have focused on improving efficiency, selectivity, and sustainability.

Emerging synthetic methodologies include:

Photoredox Catalysis: Light-mediated photoredox catalysis has been employed for the highly diastereoselective C-H arylation of highly substituted piperidines, allowing for direct functionalization of the piperidine ring. nih.gov

Dearomative Functionalization: Strategies that directly convert flat aromatic pyridines into three-dimensional, highly functionalized piperidines are gaining traction. These methods address challenges in site-, regio-, and diastereoselectivity. researchgate.net

Multi-Component Reactions: One-pot reactions that combine multiple starting materials to rapidly build molecular complexity are being developed. These approaches reduce the number of synthetic steps, saving time and resources. mdpi.comresearchgate.net

Biocatalysis and Electrocatalysis: A novel modular approach combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling. This method simplifies the synthesis of complex piperidines, reduces the reliance on precious metal catalysts like palladium, and has been used to streamline the synthesis of pharmaceutical building blocks. news-medical.net

The reactivity of this compound is dominated by its two functional groups. The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid or participate in substitution reactions. The N-cyano group is a key functional handle; for instance, it can be reduced to a primary amine, which can then be further functionalized. A significant challenge and area of interest is the selective manipulation of one functional group in the presence of the other to access a wider array of derivatives.

Potential for Further Exploration in Complex Molecular Synthesis and Material Science

The utility of this compound as a scaffold extends beyond traditional medicinal chemistry into the realms of complex molecular architecture and material science.

In complex molecular synthesis , its bifunctional nature makes it an ideal starting point for the synthesis of piperidine nucleoside mimics, which are designed to resemble bioactive conformations of known antiviral and metabolic disease drugs. nih.gov The rigid piperidine ring serves as a conformational constraint, which is a valuable strategy in drug design. The development of chiral derivatives through asymmetric synthesis is another key area, as controlling the stereochemistry of the 4- and 3-positions is critical for interaction with biological targets. rsc.org

In material science , while direct applications of this specific compound are not widely reported, related piperidine-containing nitriles have shown significant promise. For instance, 3-oxo-3-(piperidin-1-yl)propanenitrile has been incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These films exhibit antimicrobial activity and have potential applications in drug delivery systems. The cyano and piperidine moieties contribute to the physical and bioactive properties of the resulting polymer matrix. nih.gov Similarly, derivatives such as 4-(hydroxymethyl)piperidine-1-carbodithioic acid have been used to synthesize organotin(IV) complexes, which were investigated for their thermal and antimicrobial properties, suggesting a role for such scaffolds in the development of novel functional materials. researchgate.net

Challenges and Opportunities for Future Academic Research on this Compound

The future research landscape for this compound is rich with both challenges and opportunities.

Challenges:

Stereocontrol: A primary challenge in the synthesis of piperidine derivatives is the control of stereochemistry. Many synthetic routes yield mixtures of diastereomers, requiring difficult purifications. Developing highly stereoselective methods for functionalizing the piperidine ring remains a key objective. nih.govrsc.org

Selective Functionalization: The presence of two reactive sites (hydroxyl and cyano groups) presents the challenge of chemoselectivity. Methodologies that can selectively target one group while leaving the other intact are crucial for efficient synthetic planning.

Scalability: While many novel synthetic methods are effective at the lab scale, ensuring their scalability for potential industrial production can be a significant hurdle. news-medical.net

Opportunities:

Exploitation of New Methodologies: The emergence of powerful synthetic tools like photoredox catalysis and combined biocatalytic/radical cross-coupling systems provides an unprecedented opportunity to rapidly generate libraries of novel this compound derivatives. nih.govnews-medical.net This allows for a broader exploration of chemical space in drug discovery programs.

New Therapeutic Areas: The piperidine scaffold is a "privileged structure" in medicinal chemistry. nih.gov There is a vast opportunity to synthesize new derivatives of this compound and screen them for activity against a wide range of diseases beyond the established targets.

Development of Smart Materials: Building on initial findings with related compounds, there is a significant opportunity to explore the incorporation of this compound and its derivatives into polymers and other materials. This could lead to the development of new bioactive films for medical devices, functional coatings, or novel drug delivery systems. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Hydroxymethyl)piperidine-1-carbonitrile, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves functionalizing the piperidine ring. A common route is the reaction of 1-methylpiperidine with cyanogen bromide in the presence of a base (e.g., NaOH), followed by hydrolysis to introduce the hydroxymethyl group. Key parameters include:

- Temperature : Maintained between 0–5°C during cyanogen bromide addition to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate the product.

Contradictions in yield optimization often arise from incomplete hydrolysis; adjusting reaction time (4–6 hours) and base stoichiometry (1.2–1.5 equivalents) can mitigate this .

Q. How can the structure of this compound be reliably characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (δ 3.6–3.8 ppm for hydroxymethyl protons; δ 2.4–2.6 ppm for nitrile-adjacent CH groups).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms bond angles .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 155.1).

Q. What are the primary chemical reactions involving the hydroxymethyl and nitrile groups in this compound?

- Methodological Answer :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO, acidic conditions | 4-Oxo-piperidine-1-carbonitrile |

| Reduction | LiAlH, THF, reflux | 4-(Aminomethyl)piperidine |

| Nucleophilic Substitution | Alkyl halides, NaH | 4-(Alkoxymethyl) derivatives |

| Side reactions (e.g., over-oxidation to carboxylic acids) require careful monitoring via TLC . |

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance biological activity while minimizing toxicity?

- Methodological Answer :

- Rational Design : Replace the hydroxymethyl group with bioisosteres (e.g., aminomethyl or fluoromethyl groups) to alter pharmacokinetics.

- Computational Screening : Molecular docking (AutoDock Vina) against targets like acetylcholinesterase (AChE) identifies analogs with improved binding affinity. For example, tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate derivatives show enhanced blood-brain barrier penetration .

- Toxicity Profiling : Use in vitro assays (e.g., HepG2 cell viability) to prioritize low-toxicity candidates .

Q. What experimental strategies resolve contradictions in reported reactivity of the nitrile group under basic conditions?

- Methodological Answer : Discrepancies arise from solvent polarity and base strength. For example:

- In DMF with NaH, the nitrile may undergo hydrolysis to amides.

- In THF with milder bases (e.g., KCO), nitrile stability is maintained.

Validate reaction pathways using C NMR to track nitrile conversion (δ 120–125 ppm) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of piperidine-based inhibitors?

- Methodological Answer : Analyze hydrogen-bonding patterns and steric effects from crystal structures. For instance:

- The hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Tyr337 in AChE), stabilizing inhibitor-enzyme complexes.

- SHELXPRO-generated electron density maps guide modifications to reduce steric clashes .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing biological activity data across structural analogs?

- Methodological Answer :

- Dose-Response Curves : Fit IC values using nonlinear regression (GraphPad Prism).

- SAR Analysis : Principal Component Analysis (PCA) correlates substituent effects (e.g., logP, molar refractivity) with activity.

- Contradiction Resolution : Apply Grubbs’ test to identify outliers in replicate assays .

Q. How should researchers address low reproducibility in synthetic yields when scaling reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors.

- Continuous Flow Systems : Improve consistency by maintaining precise reaction parameters (e.g., residence time = 10 minutes) .

Tables for Key Comparisons

Table 1 : Comparison of Synthetic Methods

| Method | Reagents | Yield Range | Key Limitation |

|---|---|---|---|

| Cyanogen Bromide Route | 1-Methylpiperidine, CNBr | 45–60% | Requires cryogenic conditions |

| Reductive Amination | Piperidone, NaBHCN | 30–50% | Competing over-reduction |

Table 2 : Biological Activity of Structural Analogs

| Analog | Target | IC (nM) | Selectivity Index |

|---|---|---|---|

| 4-Hydroxymethyl derivative | AChE | 12.3 ± 1.5 | >100 |

| 4-Aminomethyl derivative | AChE | 8.9 ± 0.8 | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.